Ctep
Overview
Description
CTEP (Ro4956371) is a research drug developed by Hoffmann-La Roche . It acts as a selective allosteric antagonist of the metabotropic glutamate receptor subtype mGluR 5 . It binds with nanomolar affinity and over 1000 times selectivity over all other receptor targets tested .
Physical And Chemical Properties Analysis
CTEP has a molecular weight of 391.77 g/mol . It is soluble in DMSO at 60 mg/mL . The compound is stable under normal conditions and can be stored at -20°C for up to 3 years .
Scientific Research Applications
Clinical Trials Coordination : The Cancer Therapy Evaluation Program at the National Cancer Institute focuses on planning, reviewing, and coordinating clinical trials for investigational anticancer agents. This includes the entire process from protocol inception to the submission of Investigational New Drug Applications (INDs) to the FDA. CTEP also liaises with the FDA on behalf of the extramural clinical research community and industry collaborators. It manages and tracks clinical protocols while ensuring regulatory compliance in clinical trials and coordinates the distribution of investigational agents for NCI-sponsored clinical trials (Ansher & Scharf, 2001).
Biophysical Mechanisms in Epigenomics : The 3DEpiLoop algorithm, used for predicting three-dimensional chromatin looping interactions, is an example of advanced biophysical research in epigenomics. This algorithm utilizes statistical learning to understand the folding of epigenomes based on one-dimensional epigenomics and transcription factor profiles. It is consistent with experimental interactions and provides insights into the complex signatures of epigenetic and transcription factors across various genomic scales (Al Bkhetan & Plewczyński, 2018).
Environmental Pollution and Health : The Children's Total Exposure to Persistent Pesticides and Other Persistent Organic Pollutants (CTEPP) study assesses preschool children's exposures to environmental pollutants in their home and school environments. This research is critical for understanding the impacts of chronic, low-level exposures of children to contaminants, aiding in developing strategies for reducing such exposures and improving public health (Wilson et al., 2004).
Electricity and Environmental Benefits : The coal-to-electricity project (CTEP) in Beijing, China, is an initiative to use electricity instead of coal for heating. This project has been evaluated for its environmental benefits, demonstrating significant reductions in pollutants like PM2.5, SO2, NOX, and CO2 emissions. The study highlights the importance of such projects in mitigating climate change and air pollution (Chen et al., 2020).
Medical Imaging Advancements : The development of new and efficient image feature descriptors, such as the Local Diagonal Extrema Pattern (LDEP) for CT image retrieval, illustrates advancements in medical imaging. LDEP focuses on the values and indexes of local diagonal extremas in images, aiding in faster and more accurate medical image retrieval (Dubey et al., 2015).
properties
IUPAC Name |
2-chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]imidazol-4-yl]ethynyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O/c1-12-17(8-3-14-9-10-24-18(20)11-14)25-13(2)26(12)15-4-6-16(7-5-15)27-19(21,22)23/h4-7,9-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCTCOGYKAJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C#CC3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469986 | |
Record name | CTEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ctep | |
CAS RN |
871362-31-1 | |
Record name | 2-Chloro-4-[2-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-4-yl]ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871362-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ctep | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871362311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CTEP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CTEP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3BWG5775S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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